Epitinib

Descripción general

Descripción

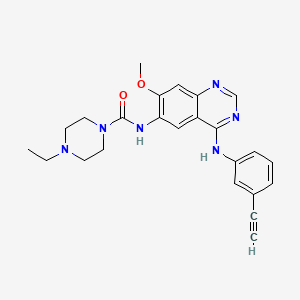

Epitinib, también conocido como HMPL-813, es un inhibidor selectivo de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas, particularmente en pacientes con metástasis cerebrales. This compound es conocido por su capacidad para penetrar eficazmente la barrera hematoencefálica, lo que lo convierte en una opción prometedora para el tratamiento de metástasis del sistema nervioso central .

Aplicaciones Científicas De Investigación

Epitinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la relación estructura-actividad de los inhibidores de la tirosina quinasa.

Biología: Se investiga por sus efectos en las vías de señalización celular y su potencial para modular varios procesos biológicos.

Medicina: Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas con metástasis cerebrales. También se está explorando su potencial en el tratamiento de otros tipos de cáncer y trastornos del sistema nervioso central.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y como compuesto de referencia en el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

Epitinib ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta inhibición previene la fosforilación del receptor, bloqueando así las vías de señalización descendentes que promueven la proliferación y supervivencia celular. La capacidad de this compound para atravesar la barrera hematoencefálica le permite atacar eficazmente las metástasis cerebrales. Los principales objetivos moleculares incluyen el receptor del factor de crecimiento epidérmico y las vías de señalización relacionadas .

Compuestos Similares:

Gefitinib: Otro inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.

Erlotinib: Similar a gefitinib, se dirige al receptor del factor de crecimiento epidérmico y se utiliza en la terapia contra el cáncer.

Lapatinib: Inhibe tanto el receptor del factor de crecimiento epidérmico como el receptor del factor de crecimiento epidérmico humano tipo 2, utilizado en el tratamiento del cáncer de mama

Singularidad de this compound: La capacidad única de this compound para penetrar la barrera hematoencefálica lo diferencia de otros compuestos similares. Esta propiedad lo hace particularmente eficaz en el tratamiento de metástasis cerebrales, una complicación común en el cáncer de pulmón de células no pequeñas avanzado .

Análisis Bioquímico

Biochemical Properties

Epitinib interacts with the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation . By inhibiting EGFR, this compound can disrupt these pathways, potentially leading to the inhibition of tumor growth .

Cellular Effects

This compound has shown promising efficacy in the treatment of non-small cell lung cancer (NSCLC) with brain metastases . It influences cell function by inhibiting the EGFR tyrosine kinase, which can disrupt cell signaling pathways, potentially leading to the inhibition of tumor growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting the EGFR tyrosine kinase . This inhibition disrupts the EGFR signaling pathway, which can lead to the inhibition of tumor growth .

Transport and Distribution

This compound is an oral, highly potent, irreversible, EGFR TKI with effective penetration across the blood-brain barrier (BBB), which offers a new option for patients with CNS metastases . Preclinical studies had showed a higher concentration of this compound in brain and tumor tissue than plasma from tumor-bearing mice, which suggested the effective distribution of this compound .

Subcellular Localization

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de epitinib implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del producto final .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y el cumplimiento de las normas reglamentarias. Esto implica el uso de reactores a gran escala, sistemas de flujo continuo y técnicas avanzadas de purificación para garantizar la alta calidad y consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Epitinib experimenta varias reacciones químicas, incluidas:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos como halógenos, agentes alquilantes y nucleófilos se emplean comúnmente.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con propiedades únicas y potenciales aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used in cancer therapy.

Lapatinib: Inhibits both epidermal growth factor receptor and human epidermal growth factor receptor type 2, used in breast cancer treatment

Uniqueness of Epitinib: this compound’s unique ability to penetrate the blood-brain barrier sets it apart from other similar compounds. This property makes it particularly effective in treating brain metastases, a common complication in advanced non-small cell lung cancer .

Propiedades

IUPAC Name |

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAZPZIYEOGZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203902-67-3 | |

| Record name | Epitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203902673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ97ZE4UUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

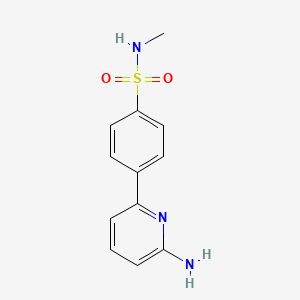

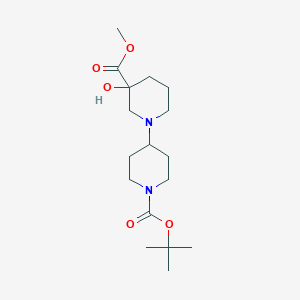

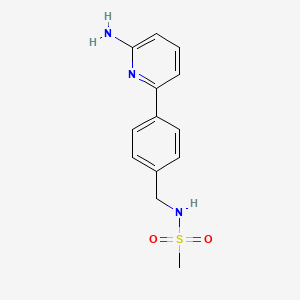

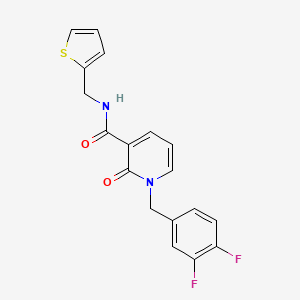

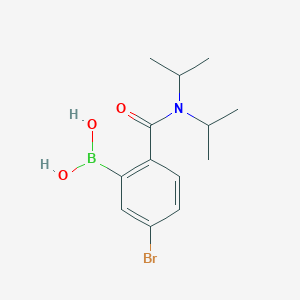

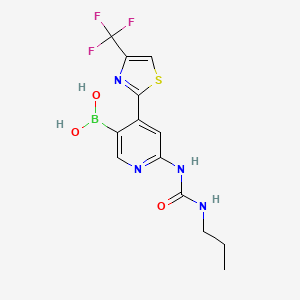

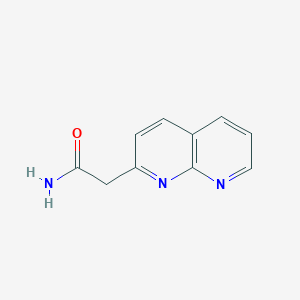

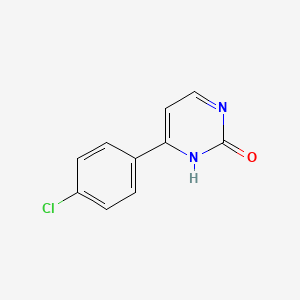

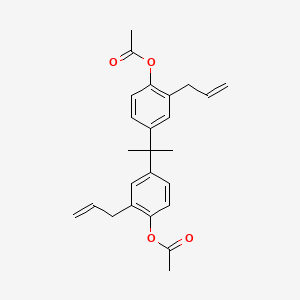

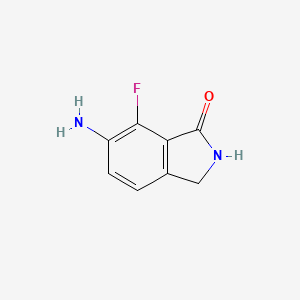

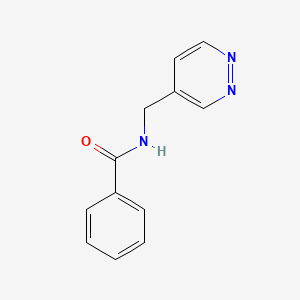

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B1508294.png)

![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)

![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)